molecular formula C8H9NO4S B084099 4-[(Methylamino)sulfonyl]benzoic acid CAS No. 10252-63-8

4-[(Methylamino)sulfonyl]benzoic acid

Cat. No. B084099
CAS RN: 10252-63-8
M. Wt: 215.23 g/mol
InChI Key: PAOYGUDKABVANA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[(Methylamino)sulfonyl]benzoic acid and related derivatives involves several steps, including the reaction of sulfonyl chloride with amines and subsequent purification processes. Yin (2002) introduced a convenient preparation method starting from 4-methylbenzenesulfonyl chloride, which involves reduction, methylation, oxidation, and purification steps, achieving high purity and yield suitable for large-scale production (Yin, 2002).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including those related to 4-[(Methylamino)sulfonyl]benzoic acid, has been elucidated using X-ray diffraction (XRD) and density functional theory (DFT) studies. Sarojini et al. (2012) performed a detailed structural analysis using DFT and XRD, revealing the compound's crystalline structure and stability arising from hyperconjugative interactions and charge delocalization (Sarojini et al., 2012).

Chemical Reactions and Properties

The sulfonamide group is pivotal in the chemical reactivity of 4-[(Methylamino)sulfonyl]benzoic acid derivatives, enabling a broad spectrum of chemical transformations. Baumgarth et al. (1997) explored the synthesis of benzoylguanidines as Na+/H+ exchanger inhibitors, demonstrating the compound's versatility in synthesizing biologically active molecules (Baumgarth et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and thermal stability, are essential for the practical application of 4-[(Methylamino)sulfonyl]benzoic acid. The study by Sarojini et al. (2013) on another sulfonamide compound provides insights into these aspects through thermal analysis, indicating the general stability and behavior of sulfonamide derivatives under various conditions (Sarojini et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with metals and suitability as a spectrophotometric reagent, are critical for understanding the compound's applications. Wada et al. (1982) synthesized 2-(2-thiazolylazo)-4-methyl-5-(sulfomethylamino)benzoic acid derivatives for the selective spectrophotometric determination of cobalt, showcasing the compound's utility in analytical chemistry (Wada et al., 1982).

Scientific Research Applications

Chemical Synthesis and Derivatives

4-[(Methylamino)sulfonyl]benzoic acid and its derivatives have been extensively studied in chemical synthesis. For instance, Choudhury and Dureja (1996) found that methylation of chlorimuron-ethyl, a derivative of 4-[(Methylamino)sulfonyl]benzoic acid, results in various products including 2-aminomethyl sulfonyl benzoic acid and ethyl-2-[N,N-dimethylamino) sulfonyl] benzoate (Choudhury & Dureja, 1996).

Pharmaceutical Applications

In the pharmaceutical field, Baumgarth, Beier, and Gericke (1997) explored benzoylguanidines as Na+/H+ exchanger inhibitors, which are crucial for treating acute myocardial infarction. They synthesized derivatives using 4-chloro- and 4-fluoro-2-methylbenzoic acids, among others, and found that the methylsulfonyl group, related to 4-[(Methylamino)sulfonyl]benzoic acid, plays a significant role in the compound's efficacy (Baumgarth et al., 1997).

Enzyme Inhibition

Abdoli, Bozdağ, Angeli, and Supuran (2018) reported that benzamides incorporating 4-sulfamoyl moieties, derived from 4-sulfamoyl benzoic acid, are effective inhibitors of human carbonic anhydrase, which is crucial in various physiological functions (Abdoli et al., 2018).

Green Chemistry

Almarhoon, Soliman, Ghabbour, and El‐Faham (2019) focused on eco-friendly synthesis methods, where they utilized 4-((4-methylphenyl)sulfonamido)benzoic acid, a compound related to 4-[(Methylamino)sulfonyl]benzoic acid, for synthesizing sulfonamide and sulfonate carboxylic acid derivatives (Almarhoon et al., 2019).

Crystallography and Molecular Structure

The molecular structure of derivatives of 4-[(Methylamino)sulfonyl]benzoic acid has been a subject of interest. Azumaya, Kato, Yokoyama, Yokozawa, Imabeppu, Watanabe, and Takayanagi (2003) reported on the folded structure of a cyclic hexamer of 4-(methylamino)benzoic acid, providing insights into its crystallographic properties (Azumaya et al., 2003).

Spectrophotometry

Wada, Ishizuki, and Nakagawa (1982) utilized derivatives of 4-[(Methylamino)sulfonyl]benzoic acid in spectrophotometric methods for determining cobalt, indicating its application in analytical chemistry (Wada et al., 1982).

Safety And Hazards

The compound is classified as an irritant . Further safety and hazard information should be available in the Safety Data Sheet provided by the supplier .

properties

IUPAC Name

4-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOYGUDKABVANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333440
Record name 4-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Methylamino)sulfonyl]benzoic acid

CAS RN

10252-63-8
Record name 4-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfamoyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2.8 ml (20 mmol) triethylamine was added to and dissolved in a suspension of 4.4 g (20 mmol) of 4-chlorosulfonylbenzoic acid in dichloromethane. To the solution 3.1 ml of 40% aqueous solution of methylamine was added and stirred at room temperature overnight. After the reaction solution was concentrated under vacuum, the residue was dissolved in ethyl acetate-5% sodium hydrogencarbonate aqueous solution. The water layer was washed with ethyl acetate and adjusted to 2-3 pH with citric acid. The organic layer obtained by extracting the water layer with ethyl acetate was washed with distilled water, then with saturated brine, dried over anhydrous magnesium sulfate. This solution was concentrated under vacuum and the residue was crystallized from ethyl acetate-hexane to obtain 2.9 g of 4-methylaminosulfonylbenzoic acid (yield 67%).
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2.8 mL
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reactant
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4.4 g
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reactant
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solution
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3.1 mL
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reactant
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aqueous solution
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Synthesis routes and methods II

Procedure details

To a solution of 4-chlorosulfonylbenzoic acid (5.8 g, 25.2 mmol) in DCM (200 mL), a solution of methylamine (52.15 mL, 2 M in THF) is added. The mixture is stirred overnight at it before the solvent is evaporated. The residue is dissolved in sat. aq. NH4Cl solution and extracted with EA. The organic extract is washed with water, dried over MgSO4, filtered and the solvent of the filtrate is evaporated to give 4-methylsulfamoyl-benzoic acid (3.77 g) as a white solid; LC-MS: tR=0.64 min.
Quantity
5.8 g
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reactant
Reaction Step One
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52.15 mL
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reactant
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200 mL
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solvent
Reaction Step One

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